1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one

Medicinal chemistry Chemical biology Compound procurement

1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one (CAS 2059966-57-1) is a synthetic disubstituted piperidin-2-one derivative with molecular formula C₁₆H₁₉NO₃ and molecular weight 273.33 g·mol⁻¹. The compound bears a 3-propanoyl (propionyl) substituent at the piperidin-2-one 3-position and an N-(3-acetylphenyl) group, yielding a dual-ketone architecture with computed LogP 2.61, topological polar surface area (TPSA) 54.45 Ų, three hydrogen-bond acceptors, zero hydrogen-bond donors, and four rotatable bonds.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B15259593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C16H19NO3/c1-3-15(19)14-8-5-9-17(16(14)20)13-7-4-6-12(10-13)11(2)18/h4,6-7,10,14H,3,5,8-9H2,1-2H3
InChIKeyWRVOHLSKQKBJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one – Structural and Physicochemical Baseline for Procurement Evaluation


1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one (CAS 2059966-57-1) is a synthetic disubstituted piperidin-2-one derivative with molecular formula C₁₆H₁₉NO₃ and molecular weight 273.33 g·mol⁻¹ . The compound bears a 3-propanoyl (propionyl) substituent at the piperidin-2-one 3-position and an N-(3-acetylphenyl) group, yielding a dual-ketone architecture with computed LogP 2.61, topological polar surface area (TPSA) 54.45 Ų, three hydrogen-bond acceptors, zero hydrogen-bond donors, and four rotatable bonds . It is commercially available at 95% purity from at least one established supplier . No peer-reviewed biological activity data, patent pharmacological disclosure, or target-engagement profile was identified for this specific compound in the public domain as of the search date.

Why 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one Cannot Be Replaced by Simpler N-Arylpiperidin-2-one Analogs


The target compound integrates three structural features whose combination is absent from the closest commercially catalogued analogs: (i) a 3-propanoyl substituent on the piperidin-2-one ring, (ii) an N-(3-acetylphenyl) group with meta-carbonyl orientation, and (iii) a dual-ketone hydrogen-bond-acceptor pharmacophore. Simpler analogs such as 1-(4-acetylphenyl)piperidin-2-one (CAS 1152591-13-3) lack the 3-propanoyl group entirely, reducing molecular weight by ~56 Da and eliminating one ketone oxygen . Compounds that retain the 3-propanoylpiperidin-2-one scaffold but replace the N-(3-acetylphenyl) with N-(4-methylphenyl) (CAS 2060043-61-8) or N-(2-methoxyphenyl) substituents alter both lipophilicity and hydrogen-bond-acceptor geometry [1]. These structural differences preclude assuming functional interchangeability in any assay or synthetic application; the quantitative evidence below establishes the measurable dimensions along which the target compound diverges from its nearest neighbors.

Quantitative Differentiation Evidence for 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one Versus Closest Analogs


Molecular Weight and Formula Differentiation: Dual-Ketone Architecture Versus Simpler N-Arylpiperidin-2-ones

The target compound (C₁₆H₁₉NO₃, MW 273.33) carries both a 3-propanoyl and an N-(3-acetylphenyl) substituent, yielding a molecular weight ~56 Da higher than 1-(4-acetylphenyl)piperidin-2-one (C₁₃H₁₅NO₂, MW 217.26), which lacks the 3-propanoyl group entirely . This mass difference corresponds to the C₃H₄O propanoyl fragment and represents an additional ketone hydrogen-bond acceptor not present in the simpler analog. The difference is analytically resolvable by LC-MS and constitutes a definitive identity check for procurement verification.

Medicinal chemistry Chemical biology Compound procurement

Computed Lipophilicity (LogP) Differentiation: Balancing Permeability and Solubility

The target compound exhibits a computed LogP of 2.61 , positioning it in a moderately lipophilic range. In contrast, 1-(4-acetylphenyl)piperidin-2-one, lacking the propanoyl group, is predicted to have a lower LogP (estimated ~1.5–1.9 based on the loss of three aliphatic carbons) . The 0.7–1.1 log unit difference corresponds to an approximately 5- to 12-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, aqueous solubility, and non-specific protein binding in biological assays.

Physicochemical profiling ADME prediction Lead optimization

Meta-Substitution Versus Para-Substitution: Regioisomeric Differentiation of the N-Acetylphenyl Group

The target compound carries the acetyl substituent at the meta position (C-3) of the N-phenyl ring, whereas the more common catalog analog 1-(4-acetylphenyl)piperidin-2-one places it at the para position (C-4) . Meta-substitution directs the acetyl carbonyl vector approximately 120° relative to the piperidin-2-one N–C bond axis, in contrast to the ~180° linear extension of para-substitution. This regioisomerism is known in medicinal chemistry to alter target-binding geometry, as demonstrated for 3-acetylphenyl urea CCR3 antagonists where the meta-acetyl orientation was critical for achieving single-digit nanomolar IC₅₀ with >100-fold selectivity [1].

Regioisomerism Structure-activity relationships Target engagement

Hydrogen-Bond Acceptor Count and TPSA Differentiation: Impact on Molecular Recognition

The target compound possesses three hydrogen-bond acceptors (HBA = 3) and a TPSA of 54.45 Ų, derived from the two ketone oxygens (3-propanoyl and 3-acetylphenyl) and the piperidin-2-one amide carbonyl . The 1-(4-methylphenyl)-3-propanoylpiperidin-2-one analog (CAS 2060043-61-8, C₁₅H₁₉NO₂), which replaces the acetyl group with a methyl group, has only two hydrogen-bond acceptors (HBA = 2) and a commensurately lower TPSA (~37 Ų, predicted) [1]. This difference of one HBA and ~17 Ų in TPSA crosses thresholds relevant to blood-brain barrier penetration (TPSA <60–70 Ų generally favorable) and oral bioavailability prediction models.

Hydrogen bonding Polar surface area Drug-likeness

Recommended Procurement and Application Scenarios for 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies on Piperidin-2-one Kinase Inhibitor Libraries

The dual-ketone architecture (3-propanoyl + N-meta-acetylphenyl) provides two distinct carbonyl hydrogen-bond-acceptor vectors that can be systematically varied. Researchers exploring kinase hinge-binding motifs or dual-target inhibitors may use this compound to probe the contribution of the meta-acetyl orientation (Δ~60° vector vs. para) and the additional HBA (+1 vs. methyl analogs) to target potency and selectivity . The established meta-acetylphenyl SAR from CCR3 antagonist programs supports the rationale for this substitution pattern in selectivity engineering [1].

Physicochemical Property Benchmarking for CNS vs. Peripheral Drug Candidate Triage

With a computed LogP of 2.61 and TPSA of 54.45 Ų, this compound sits near key drug-likeness thresholds (LogP <3, TPSA <60 Ų for favorable oral absorption; TPSA <70 Ų for potential CNS penetration) . Procurement of this compound alongside its lower-LogP (1.5–1.9) and lower-TPSA (~37 Ų) analogs enables controlled physicochemical profiling studies to deconvolute the contributions of lipophilicity and polarity to assay-specific outcomes, without confounding by divergent core scaffolds.

Synthetic Methodology Development Utilizing the 3-Propanoylpiperidin-2-one Core

The 3-propanoyl substituent on the piperidin-2-one ring introduces an enolizable β-keto lactam moiety that can serve as a substrate for diverse transformations: α-alkylation, Knoevenagel condensations, heterocycle annulations, and asymmetric hydrogenation or reduction . The meta-acetylphenyl N-substituent remains orthogonal to these transformations, making this compound a versatile advanced intermediate for constructing more complex piperidine-containing libraries. The 95% commercial purity [1] is sufficient for most synthetic applications without additional purification.

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